
(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound features a piperidine ring substituted with a methanol group and a 5-methylfuran-2-ylmethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol typically involves the reaction of 5-methylfurfural with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates like 5-methylfurfural and its subsequent reaction with piperidine derivatives. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 5-methylfurfural derivatives, while reduction can produce different alcohols .
Aplicaciones Científicas De Investigación
(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its piperidine moiety, which is common in many pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds
Mecanismo De Acción
The mechanism of action of (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating them. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol: Similar in structure but with different substituents on the piperidine ring.
5-Methylfurfural: A precursor in the synthesis of this compound.
Piperidine derivatives: A broad class of compounds with similar piperidine rings but varying substituents
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a 5-methylfuran-2-ylmethyl group makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-10-4-5-12(15-10)8-13-6-2-3-11(7-13)9-14/h4-5,11,14H,2-3,6-9H2,1H3 |
Clave InChI |
PMXMUSQPZZJEAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CN2CCCC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


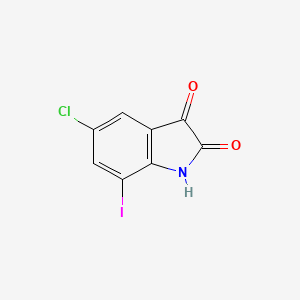
![8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13638311.png)
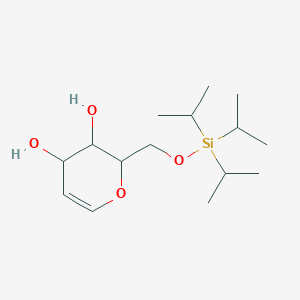
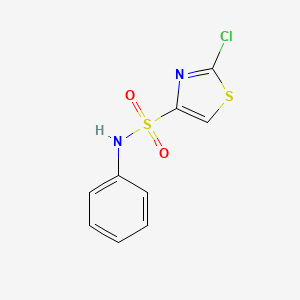
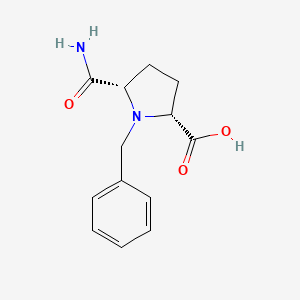
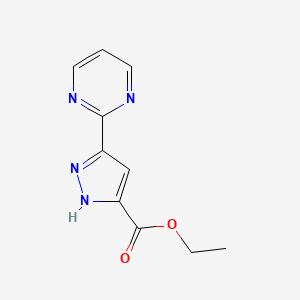
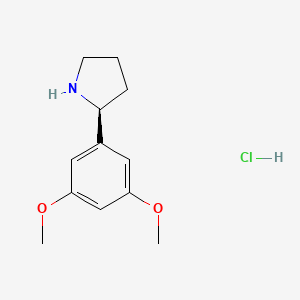
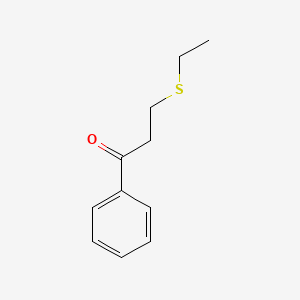
![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)


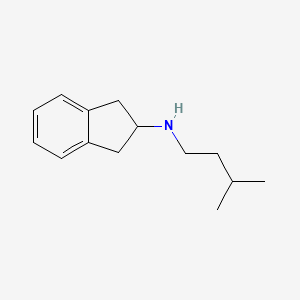

![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)
